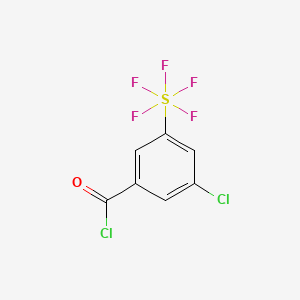

3-Chloro-5-(pentafluorosulfur)benzoyl chloride

Description

Properties

IUPAC Name |

3-chloro-5-(pentafluoro-λ6-sulfanyl)benzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2F5OS/c8-5-1-4(7(9)15)2-6(3-5)16(10,11,12,13)14/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLJCAZZLRUQUSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1S(F)(F)(F)(F)F)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2F5OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901178992 | |

| Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1240257-81-1 | |

| Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1240257-81-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (OC-6-21)-[3-Chloro-5-(chlorocarbonyl)phenyl]pentafluorosulfur | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901178992 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Utility of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Emergence of the Pentafluorosulfur (SF₅) Moiety in Medicinal Chemistry

In the landscape of contemporary drug design, the relentless pursuit of novel molecular scaffolds with enhanced pharmacological properties is paramount. Among the emerging functional groups, the pentafluorosulfur (SF₅) group has garnered significant attention for its unique and highly desirable characteristics.[1] Often referred to as a "super-trifluoromethyl" group, the SF₅ moiety offers a compelling combination of properties that can be strategically leveraged to overcome common challenges in drug development.[2] This technical guide provides an in-depth exploration of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (CAS 1240257-81-1), a key building block that enables the incorporation of the valuable 3-chloro-5-(pentafluorosulfur)phenyl motif into a diverse range of molecular architectures.

The SF₅ group is characterized by its octahedral geometry, high electronegativity, and exceptional thermal and chemical stability.[3] These attributes contribute to its ability to significantly modulate the physicochemical and biological properties of a parent molecule. In the context of drug discovery, the introduction of an SF₅ group can lead to:

-

Enhanced Metabolic Stability: The robust nature of the S-F bonds renders the SF₅ group highly resistant to metabolic degradation, potentially increasing the half-life of a drug candidate.[4]

-

Improved Lipophilicity and Membrane Permeability: The SF₅ group can enhance a molecule's ability to traverse cellular membranes, a critical factor for reaching intracellular targets.[1]

-

Modulation of Acidity/Basicity: As a strong electron-withdrawing group, the SF₅ moiety can significantly influence the pKa of nearby functional groups, which can be crucial for target binding and pharmacokinetic profiles.[4]

-

Unique Steric Profile: The distinct size and shape of the SF₅ group can facilitate novel and favorable interactions within a biological target's binding pocket.[3]

This guide will delve into the synthesis, reactivity, and strategic applications of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, providing researchers and drug development professionals with the technical insights necessary to effectively utilize this powerful synthetic tool.

Physicochemical Properties

A clear understanding of the physicochemical properties of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is essential for its effective handling, reaction optimization, and incorporation into synthetic workflows.

| Property | Value | Source |

| CAS Number | 1240257-81-1 | [1][5] |

| Molecular Formula | C₇H₃Cl₂F₅OS | [5] |

| Molecular Weight | 301.06 g/mol | [5] |

| Appearance | Not specified (typically a solid or liquid) | - |

| Purity | ≥95% (as commercially available) | [1] |

Safety and Handling: 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is classified as a corrosive substance that causes severe skin burns and eye damage.[1] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, should be worn at all times. All manipulations should be conducted in a well-ventilated fume hood.

Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride

The synthesis of the title compound is achieved through a two-stage process, beginning with the preparation of the corresponding benzoic acid precursor, followed by its conversion to the acyl chloride.

Stage 1: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid

A plausible synthetic route to 3-Chloro-5-(pentafluorosulfur)benzoic acid, based on established methodologies for analogous compounds, is outlined below. This multi-step synthesis highlights the versatility of SF₅-containing building blocks.

A [label="3-Amino-5-chlorotoluene"]; B [label="3-Chloro-5-iodotoluene"]; C [label="3-Chloro-5-(pentafluorosulfur)toluene"]; D [label="3-Chloro-5-(pentafluorosulfur)benzoic acid"];

A -> B [label=" Sandmeyer Reaction\n (NaNO₂, KI)"]; B -> C [label=" SF₅Cl, Radical Initiator\n (e.g., AIBN)"]; C -> D [label=" Oxidation\n (e.g., KMnO₄)"]; }

Synthetic pathway to the benzoic acid precursor.

Experimental Protocol (Illustrative):

-

Diazotization and Iodination (Sandmeyer Reaction): 3-Amino-5-chlorotoluene is treated with sodium nitrite in the presence of an acidic medium (e.g., hydrochloric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. Subsequent reaction with potassium iodide yields 3-chloro-5-iodotoluene. The rationale for this step is the facile conversion of an amino group to a more versatile halide for subsequent cross-coupling or substitution reactions.

-

Pentafluorosulfanylation: The resulting 3-chloro-5-iodotoluene is then subjected to a reaction with a pentafluorosulfur source, such as pentafluorosulfur chloride (SF₅Cl), in the presence of a radical initiator like azobisisobutyronitrile (AIBN). This step introduces the critical SF₅ moiety onto the aromatic ring. The choice of a radical-mediated process is often necessary for the introduction of the SF₅ group onto aryl systems.

-

Oxidation: The methyl group of 3-Chloro-5-(pentafluorosulfur)toluene is oxidized to a carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄) under basic conditions, followed by acidic workup. This classical transformation provides the desired 3-Chloro-5-(pentafluorosulfur)benzoic acid.

Stage 2: Conversion to 3-Chloro-5-(pentafluorosulfur)benzoyl chloride

The conversion of the carboxylic acid to the corresponding benzoyl chloride is a standard and high-yielding transformation in organic synthesis. The high reactivity of the benzoyl chloride makes it a superior acylating agent compared to the parent carboxylic acid.

BenzoicAcid [label="3-Chloro-5-(pentafluorosulfur)benzoic acid"]; ThionylChloride [label="SOCl₂ or (COCl)₂", shape=ellipse, fillcolor="#FFFFFF"]; BenzoylChloride [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"];

BenzoicAcid -> BenzoylChloride [label=" Chlorinating Agent\n (e.g., Thionyl Chloride)"]; ThionylChloride -> BenzoylChloride [style=dashed]; }

Conversion of the benzoic acid to the benzoyl chloride.

Experimental Protocol:

-

Materials:

-

3-Chloro-5-(pentafluorosulfur)benzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous solvent (e.g., dichloromethane (DCM) or toluene)

-

Catalytic amount of N,N-dimethylformamide (DMF) (if using oxalyl chloride)

-

-

Procedure (using Thionyl Chloride):

-

In a flame-dried, round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend or dissolve 3-Chloro-5-(pentafluorosulfur)benzoic acid in an excess of thionyl chloride.

-

Heat the reaction mixture to reflux and maintain for 2-4 hours, or until the evolution of HCl and SO₂ gas ceases. The progress of the reaction can be monitored by the disappearance of the starting material using thin-layer chromatography (TLC).

-

After completion, allow the reaction mixture to cool to room temperature.

-

Remove the excess thionyl chloride under reduced pressure. To ensure complete removal, the crude product can be co-evaporated with an anhydrous solvent like toluene.

-

The resulting crude 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is often of sufficient purity for subsequent reactions. If necessary, it can be further purified by vacuum distillation.

-

The use of thionyl chloride is advantageous as the byproducts (HCl and SO₂) are gaseous and easily removed. Oxalyl chloride with a catalytic amount of DMF is another effective and often milder alternative.

Reactivity and Synthetic Applications

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly reactive electrophile, primarily undergoing nucleophilic acyl substitution reactions. The presence of the strongly electron-withdrawing SF₅ and chloro groups enhances the electrophilicity of the carbonyl carbon, making it highly susceptible to attack by nucleophiles.

Reactions with Nucleophiles

The primary utility of this reagent lies in its efficient reaction with a wide range of nucleophiles to form stable amide and ester linkages, which are fundamental in the synthesis of pharmaceuticals.

BenzoylChloride [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"]; Amine [label="Primary or Secondary Amine (R₂NH)", shape=ellipse, fillcolor="#FFFFFF"]; Alcohol [label="Alcohol or Phenol (R'OH)", shape=ellipse, fillcolor="#FFFFFF"]; Amide [label="N-Substituted Amide"]; Ester [label="Ester"];

BenzoylChloride -> Amide [label=" Amine Nucleophile"]; Amine -> Amide [style=dashed]; BenzoylChloride -> Ester [label=" Alcohol Nucleophile"]; Alcohol -> Ester [style=dashed]; }

Key reactions of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.

1. Amide Formation (Aminolysis):

The reaction with primary and secondary amines is typically rapid and high-yielding, proceeding under mild conditions. A base, such as triethylamine or pyridine, is commonly added to neutralize the hydrochloric acid byproduct.

-

Experimental Protocol (General):

-

Dissolve the amine (1.0 equivalent) and a non-nucleophilic base (1.1-1.5 equivalents, e.g., triethylamine) in an anhydrous aprotic solvent (e.g., DCM, THF) in a flask under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add a solution of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (1.0-1.1 equivalents) in the same solvent dropwise to the cooled amine solution.

-

Allow the reaction to warm to room temperature and stir for 1-12 hours, monitoring by TLC.

-

Upon completion, the reaction is typically worked up by washing with dilute acid, saturated sodium bicarbonate solution, and brine, followed by drying and solvent evaporation.

-

The resulting amides are often crystalline solids that can be purified by recrystallization or column chromatography.

2. Ester Formation (Alcoholysis):

Alcohols and phenols react with 3-Chloro-5-(pentafluorosulfur)benzoyl chloride to form the corresponding esters. This reaction is generally slower than aminolysis and may require heating or the use of a more potent catalyst, such as 4-dimethylaminopyridine (DMAP), in addition to a stoichiometric base.

-

Experimental Protocol (General):

-

Dissolve the alcohol or phenol (1.0 equivalent), a non-nucleophilic base (1.5-2.0 equivalents, e.g., pyridine or triethylamine), and a catalytic amount of DMAP in an anhydrous aprotic solvent.

-

Add 3-Chloro-5-(pentafluorosulfur)benzoyl chloride (1.1-1.2 equivalents) and stir the reaction at room temperature or with gentle heating until completion.

-

The workup procedure is similar to that for amide synthesis.

-

Strategic Applications in Drug Discovery

The true value of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride lies in its ability to introduce the 3-chloro-5-(pentafluorosulfur)phenyl moiety into drug candidates, thereby leveraging the unique properties of the SF₅ group to enhance pharmacological profiles.

While specific FDA-approved drugs containing this exact moiety are not yet prevalent, the broader class of SF₅-containing compounds is of significant interest in pharmaceutical research.[3] The 3-chloro-5-(pentafluorosulfur)benzoyl scaffold can be envisioned as a key component in the synthesis of novel inhibitors for various biological targets, including kinases, proteases, and G-protein coupled receptors.

Illustrative Application Workflow:

Start [label="3-Chloro-5-(pentafluorosulfur)benzoyl chloride"]; CoreScaffold [label="Bioactive Core Scaffold\n(e.g., amine-containing heterocycle)"]; Coupling [label="Amide Coupling Reaction"]; LeadCompound [label="Novel Lead Compound\nwith SF₅ Moiety"]; Screening [label="Biological Screening\n(e.g., Kinase Assay)"]; Optimization [label="Lead Optimization"]; Candidate [label="Drug Candidate"];

Start -> Coupling; CoreScaffold -> Coupling; Coupling -> LeadCompound; LeadCompound -> Screening; Screening -> Optimization; Optimization -> Candidate; }

Role in a typical drug discovery workflow.

In a typical drug discovery program, a core scaffold with known or predicted biological activity is often identified. If this scaffold contains a suitable nucleophilic handle, such as a primary or secondary amine, it can be readily coupled with 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. The resulting library of novel compounds can then be screened for enhanced potency, selectivity, and improved pharmacokinetic properties. The SF₅ group, in this context, acts as a powerful tool for structure-activity relationship (SAR) studies, allowing for fine-tuning of a lead compound's characteristics.

Conclusion

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a valuable and highly reactive building block for the synthesis of novel organic molecules. Its utility is intrinsically linked to the exceptional properties of the pentafluorosulfur group, which has emerged as a compelling substituent in modern medicinal chemistry. The straightforward synthesis of this benzoyl chloride and its predictable reactivity with a wide array of nucleophiles make it an accessible tool for researchers aiming to incorporate the 3-chloro-5-(pentafluorosulfur)phenyl moiety into their target compounds. As the exploration of SF₅-containing pharmaceuticals continues to expand, the strategic application of reagents like 3-Chloro-5-(pentafluorosulfur)benzoyl chloride will undoubtedly play a crucial role in the development of the next generation of therapeutic agents.

References

-

AccelaChemBio. 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. [Link]

-

Gao, B., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 28(5), 2085. [Link]

-

PrepChem. Preparation of benzoyl chloride. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

- Zhang, M., et al. (2016). A practical synthesis of 3-chloro-2,4-difluoro-5-hydroxybenzoic acid. Journal of Chemical Research, 40(3), 166-168.

Sources

- 1. 1240257-81-1 Cas No. | 3-Chloro-5-(pentafluorosulfur)benzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. pure.hud.ac.uk [pure.hud.ac.uk]

- 5. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry and materials science, the quest for novel molecular entities with enhanced properties is perpetual. Among the array of functional groups that impart unique characteristics to organic molecules, the pentafluorosulfur (SF₅) group has emerged as a compelling substituent.[1] Often dubbed a "super-trifluoromethyl" group, the SF₅ moiety offers a distinct combination of high electronegativity, exceptional thermal and chemical stability, and significant lipophilicity.[2][3] This guide provides a comprehensive technical overview of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, a key building block for the introduction of the 3-chloro-5-(pentafluorosulfur)phenyl motif into a diverse range of molecular scaffolds.

This document delves into the core physicochemical properties, a plausible synthetic pathway, expected spectroscopic characteristics, reactivity profile, and safety considerations for this compound. The insights provided herein are intended to empower researchers in leveraging the unique attributes of the SF₅ group in their drug discovery and material science endeavors.

Molecular Structure and Key Physicochemical Parameters

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a halogenated aromatic compound with the chemical formula C₇H₃Cl₂F₅OS.[4] The strategic placement of a chlorine atom and a pentafluorosulfur group on the benzoyl chloride framework results in a molecule with significant potential for creating novel derivatives with tailored properties.

| Property | Value | Source |

| CAS Number | 1240257-81-1 | [5] |

| Molecular Formula | C₇H₃Cl₂F₅OS | [4] |

| Molecular Weight | 301.06 g/mol | [4] |

| Purity | ≥95% | [5] |

| Appearance | (Predicted) Colorless to pale yellow liquid or low melting solid | General knowledge of benzoyl chlorides |

| Boiling Point | (Predicted) >200 °C (decomposition may occur) | Extrapolation from related compounds |

| Solubility | (Predicted) Soluble in aprotic organic solvents (e.g., DCM, THF, Toluene). Reacts with protic solvents (e.g., water, alcohols). | General knowledge of benzoyl chlorides |

Proposed Synthetic Pathway

Caption: Proposed synthetic pathway for 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.

Experimental Protocol: A Representative Procedure

Step 1: Diazotization of 3-Chloro-5-(pentafluorosulfur)aniline

-

To a stirred solution of 3-Chloro-5-(pentafluorosulfur)aniline (1.0 eq) in aqueous hydrochloric acid (3 M), cooled to 0-5 °C in an ice-salt bath, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.[6][7]

-

The reaction mixture is stirred for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Sandmeyer Reaction for Nitrile Formation

-

In a separate flask, a solution of copper(I) cyanide (1.2 eq) and potassium cyanide (1.2 eq) in water is prepared and cooled to 0-5 °C.

-

The cold diazonium salt solution from Step 1 is added slowly to the cyanide solution with vigorous stirring.[6]

-

The reaction mixture is allowed to warm to room temperature and then heated to 50-60 °C for 1-2 hours to drive the reaction to completion.

-

After cooling, the product, 3-Chloro-5-(pentafluorosulfur)benzonitrile, is extracted with an organic solvent (e.g., ethyl acetate), washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

Step 3: Hydrolysis to 3-Chloro-5-(pentafluorosulfur)benzoic Acid

-

The crude 3-Chloro-5-(pentafluorosulfur)benzonitrile is refluxed in an aqueous solution of sulfuric acid (e.g., 50% v/v) until the reaction is complete (monitored by TLC or LC-MS).

-

Upon cooling, the solid 3-Chloro-5-(pentafluorosulfur)benzoic acid precipitates and is collected by filtration, washed with cold water, and dried.[8]

Step 4: Conversion to 3-Chloro-5-(pentafluorosulfur)benzoyl Chloride

-

A mixture of 3-Chloro-5-(pentafluorosulfur)benzoic acid (1.0 eq) and thionyl chloride (2.0-3.0 eq) with a catalytic amount of N,N-dimethylformamide (DMF) is heated at reflux until the evolution of HCl and SO₂ gases ceases.[2]

-

Excess thionyl chloride is removed by distillation, and the resulting crude 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is purified by vacuum distillation to yield the final product.

Predicted Spectroscopic Characterization

While experimental spectra for 3-Chloro-5-(pentafluorosulfur)benzoyl chloride are not publicly available, a predictive analysis based on its structure and data from analogous compounds can provide valuable insights for its characterization.

¹H NMR: The proton NMR spectrum is expected to be simple, showing three signals in the aromatic region, each corresponding to a single proton. The signals would likely appear as multiplets due to meta-coupling between the aromatic protons.

¹³C NMR: The carbon NMR spectrum will be more complex. The carbonyl carbon of the benzoyl chloride is expected to resonate at a characteristic downfield chemical shift. The aromatic region will display six distinct signals for the six carbons of the benzene ring.

¹⁹F NMR: The fluorine NMR spectrum is a key diagnostic tool for SF₅-containing compounds. It is expected to show a characteristic AB₄ pattern for the SF₅ group, with the axial fluorine appearing as a quintet and the four equatorial fluorines as a doublet.

Infrared (IR) Spectroscopy: The IR spectrum will be dominated by a strong absorption band corresponding to the C=O stretching vibration of the acyl chloride, typically in the range of 1750-1800 cm⁻¹.[9][10] Other characteristic bands for the aromatic ring and the S-F bonds of the SF₅ group are also expected.

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (301.06 g/mol ).[4] The isotopic pattern of the molecular ion will be characteristic of a molecule containing two chlorine atoms. Fragmentation patterns would likely involve the loss of the chlorine atom from the acyl chloride group and fragmentation of the SF₅ group.[11]

Reactivity and Synthetic Applications

The reactivity of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride group. This makes it an excellent reagent for acylation reactions with a wide range of nucleophiles.

Caption: Key reactions of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride with various nucleophiles.

-

Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This is a fundamental transformation for introducing the 3-chloro-5-(pentafluorosulfur)benzoyl moiety into biologically active molecules.[12][13][14]

-

Reaction with Alcohols: In the presence of a base, it reacts with alcohols to yield esters.[1][15][16][17]

-

Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions with electron-rich aromatic compounds to form diaryl ketones.

The exceptional stability of the SF₅ group ensures that it remains intact under a variety of reaction conditions, making this building block highly versatile in multi-step synthetic sequences.[2]

Safety and Handling

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is expected to be a corrosive and moisture-sensitive compound, consistent with the properties of other benzoyl chlorides.[5][18][19]

-

Hazards: Causes severe skin burns and eye damage.[5] It is likely a lachrymator and harmful if inhaled, ingested, or absorbed through the skin. Reaction with water or moisture will produce corrosive hydrogen chloride gas.

-

Handling: All manipulations should be carried out in a well-ventilated fume hood by trained personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as strong bases, alcohols, and oxidizing agents.

Conclusion

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a valuable and reactive building block for the synthesis of novel compounds in medicinal chemistry and materials science. Its unique combination of a reactive acyl chloride handle and the robust, property-modulating 3-chloro-5-(pentafluorosulfur)phenyl group makes it a highly attractive tool for researchers. While detailed experimental data for this specific compound is limited, this guide provides a solid foundation of its predicted properties, a plausible synthetic route, and expected reactivity based on established chemical principles and data from closely related analogs. As the exploration of SF₅-containing molecules continues to expand, the utility of reagents like 3-Chloro-5-(pentafluorosulfur)benzoyl chloride will undoubtedly grow, paving the way for the discovery of next-generation pharmaceuticals and advanced materials.

References

-

Chemguide. (n.d.). THE REACTION OF ACYL CHLORIDES WITH WATER, ALCOHOLS AND PHENOL. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 23). Reactions of Acyl Chlorides with Alcohols. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine to Amide (via Acid Chloride) - Common Conditions. Retrieved from [Link]

-

Musgrave, R. (2017, March 13). Reactions Acid Chlorides With Amines [Video]. YouTube. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 22). Acid chlorides react with ammonia, 1° amines and 2° amines to form amides. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and alcohols - addition / elimination. Retrieved from [Link]

-

Chemguide. (n.d.). reaction between acyl chlorides and amines - addition / elimination. Retrieved from [Link]

-

ChemistNate. (2022, January 28). Acid Chloride + Alcohol = Ester (Mechanism) [Video]. YouTube. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Reactions of Acid Chlorides (ROCl) with Nucleophiles. Retrieved from [Link]

- Hudson, R. F., & Stelimann, I. (1959). THE REACTION BETWEEN ALCOHOLS AND ACID CHLORIDES IN SOLVENTS OF LOW POLARITY. Transactions of the Faraday Society, 55, 175-181.

-

AccelaChemBio. (n.d.). 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride. Retrieved from [Link]

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Sharma, R., & Kumar, R. (2018). Recent trends in the chemistry of Sandmeyer reaction: a review. Journal of the Iranian Chemical Society, 15(12), 2635-2667.

-

Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzoyl Chloride. Retrieved from [Link]

- Kim, J. G., Kang, O. Y., Kim, S. M., Issabayeva, G., Oh, I. S., Lee, Y., ... & Park, S. J. (2020). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Molecules, 25(23), 5536.

-

ResearchGate. (2025, October 15). Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides. Retrieved from [Link]

-

NIST. (n.d.). Pentafluorobenzoyl chloride. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Pentafluorobenzoyl chloride. PubChem Compound Database. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-Chloro-2,4,5-trifluorobenzoic acid. Retrieved from [Link]

- Google Patents. (n.d.). CN113636919A - Method for synthesizing 3-chloro-5-trifluoromethyl trifluoro acetophenone.

- Cobb, S. L., & Smelt, O. M. (2018). Synthesis of pentafluorosulfanyl (SF5) containing aromatic amino acids. Tetrahedron, 74(38), 5226-5231.

-

ResearchGate. (n.d.). 1D 19 F-NMR spectrum of 300 mM... [Image]. Retrieved from [Link]

-

ResearchGate. (n.d.). Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed Central. Retrieved from [Link]

-

NIST. (n.d.). Benzoyl chloride. Retrieved from [Link]

-

ResearchGate. (n.d.). ¹⁹F (blue) and ¹⁹F{¹H} NMR spectra of 3 + 4-nitrobenzoyl chloride in DMSO. Retrieved from [Link]

-

SpectraBase. (n.d.). Pentafluorobenzoyl chloride - Optional[19F NMR] - Chemical Shifts. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Benzoyl chloride derivatization with liquid chromatography-mass spectrometry for targeted metabolomics of neurochemicals in biological samples. PubMed. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Gas chromatography-negative ion chemical ionisation mass spectrometry using o-(pentafluorobenzyloxycarbonyl)-2,3,4,5-tetrafluorobenzoyl derivatives for the quantitative determination of methylphenidate in human plasma. Retrieved from [Link]

Sources

- 1. chemguide.co.uk [chemguide.co.uk]

- 2. Synthesis and Properties of Pentafluorosulfanyl Group (SF5)-Containing Meta-Diamide Insecticides - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 5. 1240257-81-1 Cas No. | 3-Chloro-5-(pentafluorosulfur)benzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 7. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1448317-67-6|3-Chloro-5-(pentafluorothio)benzoic acid|BLD Pharm [bldpharm.com]

- 9. researchgate.net [researchgate.net]

- 10. Benzoyl chloride [webbook.nist.gov]

- 11. Benzoyl Chloride Derivatization with Liquid Chromatography-Mass Spectrometry for Targeted Metabolomics of Neurochemicals in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Amine to Amide (via Acid Chloride) - Common Conditions [commonorganicchemistry.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. chemguide.co.uk [chemguide.co.uk]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. chemguide.co.uk [chemguide.co.uk]

- 17. m.youtube.com [m.youtube.com]

- 18. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 19. tcichemicals.com [tcichemicals.com]

A Comprehensive Technical Guide to the Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoyl Chloride

Introduction

In the landscape of modern drug discovery and materials science, the strategic incorporation of unique functional groups is paramount to modulating molecular properties. The pentafluorosulfur (SF₅) group has emerged as a compelling substituent, often dubbed a "super-trifluoromethyl" group.[1] Its distinctive combination of high electronegativity, significant steric bulk, exceptional thermal and chemical stability, and increased lipophilicity makes it a powerful tool for enhancing the metabolic stability, bioavailability, and binding affinity of bioactive molecules.[1][2][3]

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly valuable bifunctional building block. It provides a reactive acyl chloride handle for facile derivatization via amide or ester bond formation, while simultaneously introducing the prized 3-chloro-5-(pentafluorosulfur)phenyl moiety. This guide offers an in-depth examination of a robust and validated synthetic route to this key intermediate, elucidating the causal chemistry behind each transformation and providing detailed, field-tested protocols for its successful execution.

Synthetic Strategy: A Two-Stage Approach

The synthesis is logically divided into two primary stages. The first, more complex stage focuses on constructing the core intermediate, 3-Chloro-5-(pentafluorosulfur)benzoic acid. The second stage is a classic and high-yielding conversion of this acid to the target acyl chloride.

The chosen pathway begins with a commercially available, pre-functionalized aniline, leveraging well-established diazonium chemistry to introduce the sulfur scaffold, which is subsequently converted to the final SF₅ group through oxidative fluorination.

Sources

An In-Depth Technical Guide to 3-Chloro-5-(pentafluorosulfur)benzoyl chloride: Synthesis, Characterization, and Application

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

The strategic incorporation of unique functional groups is a cornerstone of modern drug discovery and materials science. Among these, the pentafluorosulfanyl (SF₅) group has garnered significant attention as a "super-trifluoromethyl" bioisostere, offering a compelling combination of properties that can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile.[1][2][3] This guide provides a comprehensive technical overview of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, a key building block for introducing the 3-chloro-5-(pentafluorosulfanyl)phenyl moiety.

This document delves into the molecular structure, a proposed synthetic pathway with detailed protocols, and the expected analytical characterization of this compound. The insights provided herein are curated for researchers and professionals seeking to leverage the unique attributes of the SF₅ group in their development programs.

Molecular Structure and Physicochemical Properties

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a highly functionalized aromatic compound. Its structure is characterized by a central benzene ring substituted with a chloro group, a pentafluorosulfanyl group, and a benzoyl chloride moiety at positions 3, 5, and 1, respectively.

| Property | Value | Source |

| Chemical Formula | C₇H₃Cl₂F₅OS | [4] |

| Molecular Weight | 301.06 g/mol | [4][5] |

| CAS Number | 1240257-81-1 | [4][5] |

| Purity (Typical) | ≥95% | [6] |

| Appearance | Colorless to light-yellow fuming liquid (predicted) | General knowledge |

| Chemical Hazards | Corrosive, causes severe skin burns and eye damage. Reacts with water. | [6] |

The key to this molecule's utility lies in the interplay of its substituents:

-

Pentafluorosulfanyl (SF₅) Group : This group is exceptionally stable, both thermally and chemically, due to the strong S-F bonds.[1] It is a powerful electron-withdrawing group, more so than the trifluoromethyl (CF₃) group, which significantly impacts the electronic environment of the aromatic ring.[1][3] Despite its high electronegativity, the SF₅ group is also highly lipophilic, a combination that can enhance membrane permeability and metabolic stability in drug candidates.[1][7]

-

Benzoyl Chloride Moiety : As an acyl chloride, this functional group is a highly reactive electrophile, making it an excellent handle for derivatization.[8][9][10][11] It readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles, including alcohols, amines, and thiols, to form esters, amides, and thioesters, respectively.[8][9][10][11]

-

Chloro Group : The presence of the chlorine atom further modulates the electronic properties of the ring and provides an additional site for potential cross-coupling reactions.

The combination of these groups makes 3-Chloro-5-(pentafluorosulfur)benzoyl chloride a versatile building block for introducing a metabolically robust, lipophilic, and strongly electron-withdrawing moiety into a target molecule.

Caption: Molecular structure of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.

Proposed Synthetic Pathway and Experimental Protocols

Caption: Proposed multi-step synthetic workflow for 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.

Protocol 2.1: Synthesis of 3-Chloro-5-nitrophenylsulfur pentafluoride

This initial sequence of reactions aims to construct the key 3-chloro-5-nitrophenylsulfur pentafluoride intermediate.

-

Diazotization of 3-Chloro-5-nitroaniline :

-

Suspend 3-chloro-5-nitroaniline (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Add a solution of sodium nitrite (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes. The formation of the diazonium salt is a classic and reliable transformation.[12][13]

-

-

Sandmeyer-type Sulfonyl Chlorination :

-

In a separate flask, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(I) chloride (catalytic amount).

-

Slowly add the cold diazonium salt solution to the SO₂/CuCl solution. Vigorous nitrogen evolution will be observed.

-

After the addition is complete, stir the reaction mixture at room temperature for 1-2 hours.

-

Pour the mixture into ice-water and extract the product, 3-chloro-5-nitrobenzenesulfonyl chloride, with an organic solvent (e.g., dichloromethane).

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. This reaction is a variation of the Sandmeyer reaction, a robust method for introducing various functional groups onto an aromatic ring.[12][13]

-

-

Conversion to the Pentafluorosulfanyl Group :

-

Caution: This reaction should be performed in a specialized pressure reactor by personnel experienced in handling corrosive gases.

-

Charge an autoclave with the crude 3-chloro-5-nitrobenzenesulfonyl chloride and an excess of a fluoride source, such as potassium fluoride.[3][14]

-

Pressurize the reactor with chlorine gas and heat to the required temperature (typically 100-150 °C) for several hours.

-

After cooling and venting, the product, 3-chloro-5-nitrophenylsulfur pentafluoride, can be isolated by extraction and purified by chromatography. The conversion of sulfonyl chlorides to SF₅ groups is a known, albeit challenging, transformation.[3][14]

-

Protocol 2.2: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoic acid

This stage converts the nitro-intermediate into the crucial carboxylic acid precursor.

-

Reduction of the Nitro Group :

-

To a solution of 3-chloro-5-nitrophenylsulfur pentafluoride in a mixture of ethanol and water, add an excess of iron powder and ammonium chloride.

-

Heat the mixture to reflux for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed. The reduction of aromatic nitro groups in the presence of other functionalities is a well-established procedure.[6][15][16]

-

Filter the hot reaction mixture through celite to remove the iron salts and concentrate the filtrate.

-

Extract the resulting 3-chloro-5-(pentafluorosulfur)aniline into an organic solvent, wash with water, dry, and concentrate.

-

-

Conversion of the Aniline to Benzaldehyde (via Sandmeyer-type reaction) :

-

Convert the 3-chloro-5-(pentafluorosulfur)aniline to its diazonium salt as described in Protocol 2.1, step 1.

-

In a separate flask, prepare a solution for the formylation reaction (e.g., using formaldoxime with a copper catalyst).

-

Add the cold diazonium salt solution to the formylation mixture.

-

After workup and purification, 3-chloro-5-(pentafluorosulfur)benzaldehyde is obtained.

-

-

Oxidation to Benzoic Acid :

-

Dissolve the 3-chloro-5-(pentafluorosulfur)benzaldehyde in a suitable solvent (e.g., a mixture of t-butanol and water).

-

Add a solution of potassium permanganate (KMnO₄) dropwise at room temperature.[1][2][4][8][9]

-

Stir the reaction until the purple color of the permanganate persists.

-

Quench the reaction with a reducing agent (e.g., sodium bisulfite) and acidify with HCl.

-

Extract the 3-chloro-5-(pentafluorosulfur)benzoic acid product, wash, dry, and purify by recrystallization.

-

Protocol 2.3: Synthesis of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride

This final step is a standard conversion of a carboxylic acid to its more reactive acyl chloride derivative.

-

Chlorination with Thionyl Chloride :

-

Caution: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (SO₂ and HCl).

-

To the dry 3-chloro-5-(pentafluorosulfur)benzoic acid (1.0 eq), add an excess of thionyl chloride (SOCl₂) (e.g., 5-10 eq).

-

Add a catalytic amount of N,N-dimethylformamide (DMF).

-

Heat the mixture to reflux for 1-2 hours. The reaction can be monitored by the cessation of gas evolution.

-

After completion, remove the excess thionyl chloride by distillation under reduced pressure.[17][18][19]

-

The resulting crude 3-Chloro-5-(pentafluorosulfur)benzoyl chloride can be purified by vacuum distillation to yield the final product.

-

Analytical Characterization (Predicted)

As experimental data for this specific molecule is not publicly available, the following section provides predicted spectroscopic data based on the known effects of the constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling | Justification |

| ¹H NMR | ~8.0-8.3 | m | The aromatic protons will be in the downfield region due to the strong electron-withdrawing effects of the SF₅, Cl, and COCl groups. | |

| ¹³C NMR | ~168-172 | s | Carbonyl carbon of the benzoyl chloride. | |

| ~125-155 | m | Aromatic carbons, with complex splitting patterns due to C-F coupling. | ||

| ¹⁹F NMR | ~60-85 | m (AB₄ pattern) | J(Fₐ-Fₑ) ≈ 150 Hz | The SF₅ group typically shows a characteristic AB₄ spin system, with one axial fluorine (quintet) and four equatorial fluorines (doublet). The exact shifts can be influenced by the aromatic ring substituents. |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Vibration | Justification |

| ~3100-3000 | C-H stretch (aromatic) | Characteristic for aromatic C-H bonds.[20] |

| ~1770-1800 | C=O stretch (acyl chloride) | The carbonyl stretch of a benzoyl chloride is typically at a high frequency.[21][22][23] |

| ~1600, ~1475 | C=C stretch (aromatic ring) | Characteristic in-ring vibrations.[20] |

| ~800-900 | S-F stretch | Strong absorptions characteristic of the SF₅ group. |

| ~700-800 | C-Cl stretch | Characteristic for aryl chlorides.[20] |

Mass Spectrometry (MS)

-

Molecular Ion (M⁺) : The mass spectrum should show a molecular ion peak corresponding to the exact mass of the molecule (C₇H₃Cl₂F₅OS). The isotopic pattern will be characteristic for a molecule containing two chlorine atoms.

-

Fragmentation : Key fragmentation patterns would likely involve the loss of the chlorine atom from the benzoyl chloride group (-Cl), the loss of the carbonyl group (-CO), and fragmentation of the SF₅ group.

Reactivity and Applications in Drug Development

3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a prime reagent for the facile introduction of the 3-chloro-5-(pentafluorosulfanyl)benzoyl moiety. Its high reactivity allows for efficient coupling with a diverse range of nucleophiles under standard acylation conditions.

Typical Reaction: Amide Formation

Caption: General scheme for amide formation using 3-Chloro-5-(pentafluorosulfur)benzoyl chloride.

This reactivity is invaluable in medicinal chemistry for several reasons:

-

Lead Optimization : Rapidly generate libraries of amide or ester derivatives of a lead compound to explore structure-activity relationships (SAR).

-

Modulation of Physicochemical Properties : The introduction of the SF₅ group can enhance lipophilicity, improve metabolic stability, and alter the pKa of nearby functional groups, all of which are critical parameters in drug design.

-

Bioisosteric Replacement : The 3-chloro-5-(pentafluorosulfanyl)phenyl group can serve as a bioisostere for other aromatic systems, potentially leading to improved potency or selectivity.

Conclusion

3-Chloro-5-(pentafluorosulfur)benzoyl chloride represents a valuable and highly versatile chemical tool for researchers in drug discovery and materials science. While its synthesis is non-trivial, the proposed pathway offers a logical and feasible approach based on well-established chemical principles. The unique combination of a reactive acyl chloride handle with the exceptional properties of the pentafluorosulfanyl group makes this compound a key enabler for accessing novel chemical matter with potentially enhanced biological and physical properties. This guide serves as a foundational resource for scientists looking to harness the power of the SF₅ group in their research endeavors.

References

-

Rowan Scientific. The Pentafluorosulfanyl Group (SF5). [Link]

-

Chemistry Steps. Reactions of Acid Chlorides (ROCl) with Nucleophiles. [Link]

-

AccelaChemBio. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride. [Link]

-

Wikipedia. Benzoyl chloride. [Link]

-

Melius Organics. Pentafluorosulfanyl (SF5) technology. [Link]

-

Organic Chemistry Portal. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone. [Link]

-

Wikipedia. Sandmeyer reaction. [Link]

-

National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]

-

National Center for Biotechnology Information. Facile synthesis of sulfonyl fluorides from sulfonic acids. [Link]

-

Ataman Kimya. BENZOYL CHLORIDE. [Link]

-

sioc-journal.cn. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis. [Link]

-

National Center for Biotechnology Information. Sandmeyer Chlorosulfonylation of (Hetero)Aromatic Amines Using DABSO as an SO2 Surrogate. [Link]

-

ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. [Link]

-

ResearchGate. Infrared spectrum of benzoyl chloride adsorbed on KA zeolite.. [Link]

-

Royal Society of Chemistry. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C. [Link]

-

ResearchGate. How can I perform a reaction of conversion of benzoic acid to benzoyl chloride using thionyl chloride, and monitor the progress of this reaction?. [Link]

-

National Center for Biotechnology Information. Benzoyl chloride | C6H5COCl | CID 7412. [Link]

-

NIST. Benzoyl chloride. [Link]

-

YouTube. Making benzoyl chloride. [Link]

-

De Gruyter. An IR Study of Benzoyl Chloride Adsorbed on KA, NaA, and CaA Zeolites. [Link]

-

SpectraBase. Benzoylchloride - Optional[FTIR] - Spectrum. [Link]

-

Chegg. 4. Draw a mechanism for the conversion of benzoic acid to benzoyl chloride using thionyl Chloride. OH SOCI. [Link]

-

Chemistry LibreTexts. 11.5: Infrared Spectra of Some Common Functional Groups. [Link]

Sources

- 1. studypool.com [studypool.com]

- 2. m.youtube.com [m.youtube.com]

- 3. Recent progress in the synthesis of sulfonyl fluorides for SuFEx click chemistry [ccspublishing.org.cn]

- 4. chegg.com [chegg.com]

- 5. prepchem.com [prepchem.com]

- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 7. Process for the preparation of 3-nitrobenzenesulfonyl chloride | TREA [trea.com]

- 8. research-advances.org [research-advances.org]

- 9. quora.com [quora.com]

- 10. Facile synthesis of sulfonyl fluorides from sulfonic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 11. BJOC - Discovery of practical production processes for arylsulfur pentafluorides and their higher homologues, bis- and tris(sulfur pentafluorides): Beginning of a new era of “super-trifluoromethyl” arene chemistry and its industry [beilstein-journals.org]

- 12. Sandmeyer reaction - Wikipedia [en.wikipedia.org]

- 13. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Synthesis of Sulfonyl Fluorides Using Direct Chloride/Fluoride Exchange in Potassium Fluoride and Water/Acetone [organic-chemistry.org]

- 15. Reduction of Nitro Group by Sulfide and Its Applications in Amine Synthesis [sioc-journal.cn]

- 16. Reduction of aromatic and aliphatic nitro groups to anilines and amines with hypophosphites associated with Pd/C - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. researchgate.net [researchgate.net]

- 22. znaturforsch.com [znaturforsch.com]

- 23. spectrabase.com [spectrabase.com]

A Comprehensive Spectroscopic Guide to 3-Chloro-5-(pentafluorosulfur)benzoyl Chloride for Researchers and Drug Development Professionals

Introduction: The Significance of the Pentafluorosulfur Moiety in Modern Chemistry

The introduction of the pentafluorosulfur (SF₅) group into organic molecules has emerged as a transformative strategy in medicinal chemistry and materials science.[1] The SF₅ moiety, often considered a "super-trifluoromethyl" group, imparts a unique combination of properties, including high electronegativity, metabolic stability, and lipophilicity, which can profoundly influence the biological activity and physicochemical characteristics of a parent molecule. 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is a key building block that facilitates the incorporation of the 3-chloro-5-(pentafluorosulfur)phenyl motif into a diverse range of molecular architectures, making a thorough understanding of its spectroscopic signature essential for its effective utilization.

Molecular Structure and Predicted Spectroscopic Overview

3-Chloro-5-(pentafluorosulfur)benzoyl chloride (C₇H₃Cl₂F₅OS) is an aromatic compound featuring a benzoyl chloride core substituted with a chlorine atom and a pentafluorosulfur group at the meta positions. The strong electron-withdrawing nature of both the benzoyl chloride and the pentafluorosulfur group, along with the chloro substituent, will significantly influence the electronic environment of the aromatic ring, which will be reflected in its spectroscopic data.

| Property | Value | Source |

| Molecular Formula | C₇H₃Cl₂F₅OS | [2] |

| Molecular Weight | 301.06 g/mol | [2] |

| CAS Number | 1240257-81-1 | [3] |

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Prediction

NMR spectroscopy is the most powerful tool for elucidating the precise structure of organic molecules. For 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, ¹H, ¹³C, and ¹⁹F NMR will provide a comprehensive picture of its molecular framework.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to show three distinct signals in the aromatic region, corresponding to the three protons on the benzene ring. Due to the strong electron-withdrawing effects of the substituents, these protons will be deshielded and resonate at relatively high chemical shifts (downfield).

Predicted ¹H NMR Data (in CDCl₃):

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (Hz) |

| H-2 | 8.1 - 8.3 | t | J ≈ 1.5 - 2.0 |

| H-4 | 7.9 - 8.1 | t | J ≈ 1.5 - 2.0 |

| H-6 | 8.0 - 8.2 | t | J ≈ 1.5 - 2.0 |

Rationale: The protons at positions 2, 4, and 6 will appear as closely spaced triplets (or more complex multiplets) due to small meta-coupling with each other. The exact chemical shifts will be influenced by the combined inductive and resonance effects of the chloro, pentafluorosulfur, and benzoyl chloride groups.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide insights into the carbon skeleton of the molecule. Six signals are expected for the aromatic carbons and one for the carbonyl carbon. The chemical shifts will be significantly influenced by the attached functional groups.

Predicted ¹³C NMR Data (in CDCl₃):

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C=O | 165 - 168 |

| C-1 | 135 - 138 |

| C-2 | 130 - 133 |

| C-3 | 138 - 141 (bearing Cl) |

| C-4 | 128 - 131 |

| C-5 | 150 - 155 (bearing SF₅) |

| C-6 | 125 - 128 |

Rationale: The carbonyl carbon (C=O) will appear at a characteristic downfield shift. The carbon atom attached to the highly electronegative SF₅ group (C-5) is expected to be the most deshielded of the aromatic carbons. The other carbon chemical shifts are predicted based on the additive effects of the substituents.

¹⁹F NMR Spectroscopy

The ¹⁹F NMR spectrum is a definitive tool for characterizing the pentafluorosulfur group. The SF₅ group typically exhibits a characteristic AX₄ spin system, with one axial fluorine (Fₐ) and four equatorial fluorines (Fₑ).[4]

Predicted ¹⁹F NMR Data (in CDCl₃):

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Fₐ (axial) | +80 to +90 | pentet | J(Fₐ-Fₑ) ≈ 150 |

| Fₑ (equatorial) | +60 to +70 | doublet | J(Fₑ-Fₐ) ≈ 150 |

Rationale: The axial fluorine will appear as a pentet due to coupling with the four equatorial fluorines. The four equivalent equatorial fluorines will appear as a doublet due to coupling with the single axial fluorine.[4] The chemical shifts are sensitive to the electronic nature of the aromatic ring.[4]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride will be dominated by the strong absorption of the carbonyl group in the benzoyl chloride.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 1785 - 1815 | Strong | C=O stretch (acid chloride) |

| 1550 - 1600 | Medium | C=C aromatic ring stretch |

| 800 - 900 | Strong | C-H out-of-plane bend |

| 700 - 800 | Strong | C-Cl stretch |

| 550 - 650 | Strong | S-F stretch |

Rationale: The C=O stretching frequency for acid chlorides is characteristically high due to the electron-withdrawing effect of the chlorine atom.[4] The presence of strong absorptions in the lower wavenumber region will be indicative of the C-Cl and S-F bonds.

Mass Spectrometry (MS): Elucidating the Molecular Weight and Fragmentation Pattern

Mass spectrometry provides information about the molecular weight and the fragmentation pathways of a molecule upon ionization. For 3-Chloro-5-(pentafluorosulfur)benzoyl chloride, electron ionization (EI) would likely lead to a series of characteristic fragment ions.

Predicted Mass Spectrometry Data (EI):

| m/z | Predicted Fragment Ion |

| 300/302/304 | [M]⁺• (Molecular ion with isotopic pattern for 2 Cl) |

| 265/267 | [M - Cl]⁺ |

| 173/175 | [M - SF₅]⁺ |

| 139 | [C₆H₃ClS]⁺ |

| 127 | [SF₅]⁺ |

| 111/113 | [C₆H₄Cl]⁺ |

Rationale: The molecular ion peak should exhibit a characteristic isotopic pattern due to the presence of two chlorine atoms.[5] Common fragmentation pathways would involve the loss of a chlorine radical, the pentafluorosulfur radical, or the entire benzoyl chloride moiety. The observation of a peak at m/z 127 would be a strong indicator of the SF₅ group.

Experimental Protocols

NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for obtaining high-quality, reproducible data.

-

Sample Preparation: Dissolve 10-20 mg of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Use a standard single-pulse experiment with a 30° pulse angle and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: Use a proton-decoupled pulse sequence. A higher concentration (50-100 mg) and a greater number of scans will be required compared to ¹H NMR.

-

¹⁹F NMR Acquisition: Use a dedicated fluorine probe or a broadband probe tuned to the fluorine frequency. A simple pulse-acquire sequence is typically sufficient. Chemical shifts should be referenced to an external standard such as CFCl₃.

Caption: General workflow for NMR sample preparation and data acquisition.

IR Spectroscopy (Thin Film Method)

-

Sample Preparation: As 3-Chloro-5-(pentafluorosulfur)benzoyl chloride is expected to be a liquid or a low-melting solid, the thin film method is appropriate. Place a small drop of the neat sample between two NaCl or KBr plates.

-

Data Acquisition: Acquire the spectrum using an FTIR spectrometer over a range of 4000-400 cm⁻¹.

-

Data Processing: Perform a background subtraction to remove atmospheric H₂O and CO₂ signals.

Caption: Workflow for acquiring an IR spectrum using the thin film method.

Mass Spectrometry (GC-MS)

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

GC Separation: Inject the sample into a GC-MS system equipped with a suitable capillary column (e.g., a nonpolar column). Use a temperature program to ensure good separation.

-

MS Detection: Use electron ionization (EI) at 70 eV. Acquire mass spectra over a suitable m/z range (e.g., 50-500 amu).

Caption: General workflow for GC-MS analysis.

Conclusion

This technical guide provides a robust framework for the spectroscopic characterization of 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. By leveraging predicted data and established principles from analogous compounds, researchers can confidently identify and assess the purity of this valuable synthetic intermediate. The detailed protocols and interpretive rationale herein serve as a practical resource for scientists engaged in the synthesis and application of novel SF₅-containing molecules, ultimately accelerating the pace of discovery in drug development and materials science.

References

- A Comparative Guide to the ¹⁹F NMR Characterization of Aromatic SF₅ Compounds. BenchChem. [URL: https://www.benchchem.

- Infrared spectra of acid chlorides. Chemistry. [URL: http://allabout-chemistry.blogspot.com/2012/10/infrared-spectra-of-acid-chlorides.html]

- Spectroscopic and Spectrometric Characterization of 4-(Chloromethyl)benzoyl chloride: A Technical Guide. BenchChem. [URL: https://www.benchchem.com/product/B1362324/technical-guide/spectroscopic-and-spectrometric-characterization-of-4-chloromethylbenzoyl-chloride-a-technical-guide]

- Synthetic Routes to 3-(Pentafluorosulfanyl)benzoyl Chloride: Application Notes and Protocols. BenchChem. [URL: https://www.benchchem.

- ¹⁹F NMR spectrum of [Rh(Me)(SF3)(tBuxanPOP)][SF5] (6) at 195 K. *SOF2. ResearchGate. [URL: https://www.researchgate.

- a. Chromatogram of the SF5 obtained by gas chromatography coupled with mass spectrometer (GC-MS). b. Mass spectrum of the major peak at t R 10.115 min, spathulenol. ResearchGate. [URL: https://www.researchgate.net/figure/a-Chromatogram-of-the-SF5-obtained-by-gas-chromatography-coupled-with-mass-spectrometer_fig1_366113697]

- Solvolyses of Benzoyl Chlorides in Weakly Nucleophilic Media. National Institutes of Health. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3144868/]

- Halides (1-7) are named as follows: (1) pZ-substituted benzoyl chorides. ResearchGate. [URL: https://www.researchgate.net/figure/Halides-1-7-are-named-as-follows-1-p-Z-substituted-benzoyl-chorides_fig1_236000078]

- Resonances of the [SF5]⁻ anion in the ¹⁹F NMR spectrum of the reaction... ResearchGate. [URL: https://www.researchgate.net/figure/Resonances-of-the-SF5-anion-in-the-19-F-NMR-spectrum-of-the-reaction-of-2H-MeOtBu2PhO_fig3_263884852]

- Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [URL: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]

- Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. Max Delbrück Center for Molecular Medicine. [URL: https://www.mdc-berlin.de/news/press/pentafluorosulfanyl-sf5-superior-19f-magnetic-resonance-reporter-group-signal-detection-and]

- Pentafluorosulfanyl (SF5) as a Superior 19F Magnetic Resonance Reporter Group: Signal Detection and Biological Activity of Teriflunomide Derivatives. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/34666481/]

- New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2018/sc/c8sc02220k]

- Synthesis of substituted benzoyl chlorides. ResearchGate. [URL: https://www.researchgate.net/figure/Synthesis-of-substituted-benzoyl-chlorides_fig7_281488691]

- Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5568205/]

- Pentafluorobenzoyl chloride synthesis. ChemicalBook. [URL: https://www.chemicalbook.com/synthesis/2251-50-5.htm]

- 19 F nmr spectra of polyfluoroquinolines. Long range inter‐ring 19 F 19 F coupling constants and 19 F chemical shifts. Sci-Hub. [URL: https://sci-hub.se/10.1002/mrc.1270080505]

- 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. AccelaChemBio. [URL: https://www.accelachem.com/goods/1240257-81-1]

- NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Loughborough University Research Repository. [URL: https://repository.lboro.ac.

- fragmentation patterns in the mass spectra of organic compounds. Chemguide. [URL: https://www.chemguide.co.

- 3-Chloro-5-(pentafluorosulfur)benzoyl chloride. Apollo Scientific. [URL: https://www.apolloscientific.co.uk/cas/1240257-81-1]

- Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. [URL: https://www.asianpublication.org/admin/vol_issue/files/2.%20131-OK-Facile%20and%20Selective%20Synthesis.pdf]

- Benzoyl chloride. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98884&Type=IR-SPEC&Index=1]

- Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)

- Pentafluorobenzene. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Pentafluorobenzene]

- Mass Spectrometry: Fragmentation. [URL: https://slideplayer.com/slide/5836968/]

- Tables For Organic Structure Analysis. [URL: https://www.chem.ucla.edu/~harding/IGOC/T/TABLES.pdf]

- Fragmentation and rearrangement processes in the mass spectra of perhalogeno-aromatic compounds. Part III. Phenyl and pentafluorophenyl derivatives of Group V. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/1969/a1/a19690001097]

- Interpretation of mass spectra. [URL: https://www.ch.nat.tum.

- Infrared spectrum of benzoyl chloride adsorbed on KA zeolite. ResearchGate. [URL: https://www.researchgate.net/figure/Infrared-spectrum-of-benzoyl-chloride-adsorbed-on-KA-zeolite_fig1_258832168]

- Mass spectral interpretation. Wikipedia. [URL: https://en.wikipedia.

- Extended characterization of petroleum aromatics using off-line LC-GC-MS. PeerJ. [URL: https://peerj.com/articles/12476/]

- 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. [URL: https://www.sciencedirect.com/science/article/abs/pii/S002228600500192X]

- Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. YouTube. [URL: https://www.youtube.

- 13C NMR of pentafluorophenyl group. Reddit. [URL: https://www.reddit.com/r/chemistry/comments/1cf00n/13c_nmr_of_pentafluorophenyl_group/]

- Extended characterization of petroleum aromatics using off-line LC-GC-MS. ChemRxiv. [URL: https://chemrxiv.org/engage/chemrxiv/article-details/60c9b0e20f2732952216584c]

- CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction. [URL: https://www.sciencedirect.

- How Is GC-MS Used In Aroma Analysis?. YouTube. [URL: https://www.youtube.

- Analysis of Fragrant Components in Aroma Oils Using GC/MS Off-Flavor Analyzer. Shimadzu. [URL: https://www.shimadzu.

- 15.7: Spectroscopy of Aromatic Compounds. Chemistry LibreTexts. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/15%3A_Benzene_and_Aromatic_Compounds/15.

- Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [URL: https://chem.libretexts.org/Courses/Athabasca_University/Chemistry_350%3A_Organic_Chemistry_I/21%3A_Supplemental_Topics/21.

- Observed 1 H NMR chemical shifts (δ , ppm) of various aromatic and... ResearchGate. [URL: https://www.researchgate.

- Infrared spectra and quantum chemical characterization of weakly bound clusters of the benzoyl cation with Ar and H2O. Royal Society of Chemistry. [URL: https://pubs.rsc.org/en/content/articlelanding/2016/cp/c6cp05073e]

- Benzoylchloride - Optional[FTIR]. SpectraBase. [URL: https://spectrabase.com/spectrum/AfC8ojp87JP]

- Benzoyl chloride. NIST WebBook. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C98884&Type=IR-SPEC&Index=2]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1240257-81-1,3-Chloro-5-(pentafluorosulfur)benzoyl chloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 1240257-81-1 Cas No. | 3-Chloro-5-(pentafluorosulfur)benzoyl chloride | Apollo [store.apolloscientific.co.uk]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Mass spectral interpretation - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reactivity Profile of the Pentafluorosulfur (SF5) Group

Abstract

The pentafluorosulfur (SF5) group is a unique and increasingly important functional group in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Often dubbed a "super-trifluoromethyl group," its distinctive combination of high electronegativity, thermal stability, steric bulk, and lipophilicity offers unparalleled opportunities for molecular design.[2][3] This guide provides a comprehensive technical overview of the SF5 group's reactivity profile. It delves into the synthetic challenges and modern solutions for its introduction into molecules, its profound electronic effects on aromatic and aliphatic systems, and the resulting reactivity patterns that define its utility. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique properties of the SF5 moiety to create novel, high-performance molecules.

Introduction: The Emergence of a "Super" Functional Group

For decades, the trifluoromethyl (-CF3) group has been a cornerstone of fluorine chemistry, prized for its ability to modulate the physicochemical properties of organic molecules. However, the quest for novel functional groups with even more pronounced effects has brought the pentafluorosulfur (SF5) group to the forefront.[4] Comprising a central sulfur atom in a +6 oxidation state bonded to five fluorine atoms, the SF5 group possesses an octahedral geometry that imparts significant steric demand.[5]

Its defining characteristics include:

-

Extreme Electronegativity: The cumulative pull of five fluorine atoms makes the SF5 group one of the most powerful electron-withdrawing groups known in organic chemistry, significantly influencing molecular electronic properties.[1]

-

High Lipophilicity: Despite its polarity, the SF5 group is remarkably lipophilic, a trait that can enhance membrane permeability and bioavailability in drug candidates.[1][5]

-

Chemical and Thermal Stability: The strength of the sulfur-fluorine bonds confers exceptional resistance to chemical and thermal degradation, making it a robust component for molecules in demanding environments.[1][3]

-

Metabolic Robustness: This chemical stability often translates to high metabolic stability, a critical attribute in drug design for extending a compound's half-life in vivo.[1][6]

These features make the SF5 group an attractive bioisostere for not only the -CF3 group but also for bulky moieties like the tert-butyl group and even the nitro group.[1][7] However, harnessing these properties has historically been challenging due to the difficulty of introducing the SF5 group into organic scaffolds.[1][8] Recent synthetic advancements are now overcoming these hurdles, paving the way for broader exploration and application.[9]

Synthesis of SF5-Containing Compounds: Overcoming the Challenge

The introduction of the SF5 group is not trivial. Early methods often required harsh conditions and specialized reagents, limiting their widespread adoption. Modern chemistry, however, has furnished several more practical and versatile strategies.

Key Synthetic Strategies

Two primary approaches dominate the synthesis of SF5-containing molecules:

-

Oxidative Fluorination: This classic method involves the oxidative fluorination of sulfur-containing precursors like aromatic disulfides or thiols using reagents such as elemental fluorine (F2). While effective, this approach often requires specialized equipment and handling of highly reactive reagents.[5]

-

Radical Addition of SF5 Reagents: The most versatile and widely used modern method involves the radical addition of pentafluorosulfur chloride (SF5Cl) or bromide (SF5Br) to unsaturated systems like alkenes and alkynes.[6][9] This approach offers excellent functional group tolerance and proceeds under milder conditions.[9] Recent innovations have even led to gas-free methods for generating SF5Cl in situ, enhancing safety and practicality.[9]

The radical addition of SF5Cl to an alkene, a cornerstone of SF5 chemistry, is depicted below.

Caption: General workflow for the radical addition of SF5Cl to an alkene.

This radical chain process typically involves initiation (generation of the •SF5 radical), propagation (addition to the alkene followed by chlorine atom transfer), and termination steps.[10]

Summary of Synthetic Methods

| Method | Precursor | Reagents | Advantages | Disadvantages |

| Oxidative Fluorination | Aryl disulfides, thiols | F2, XeF2 | Access to aryl-SF5 directly | Harsh conditions, limited functional group tolerance |

| Radical Addition | Alkenes, Alkynes | SF5Cl, SF5Br, Radical Initiator | Mild conditions, high functional group tolerance, versatile | Requires unsaturated precursor |

| From SF6 | Alkenes, Alcohols | SF6, Photoredox Catalyst | Uses an inexpensive SF5 source | Limited substrate scope to date |

Electronic and Physicochemical Profile

The reactivity of the SF5 group is a direct consequence of its potent electronic and steric properties. A quantitative understanding of these properties is crucial for predicting its influence on a parent molecule.

Electron-Withdrawing Power: A Quantitative Look

The SF5 group is a powerful σ- and π-electron-withdrawing group. Its electronic effect is often quantified using the Hammett equation, which provides a linear free-energy relationship to correlate reaction rates and equilibria for substituted benzene derivatives.[11][12] The Hammett substituent constants (σ) measure the electronic influence of a substituent.

Table 1: Comparison of Hammett Constants and Other Physicochemical Properties

| Substituent | σm | σp | Hansch Lipophilicity (π) | Molar Volume (ų) |

| -SF5 | 0.61 | 0.68 | 1.23 | 55.4 |

| -CF3 | 0.43 | 0.53 - 0.54 | 0.88 | 34.6 |

| -NO2 | 0.71 | 0.78 | -0.28 | 29.5 |

| -tBu | -0.07 | -0.20 | 1.98 | 76.9 |

Data sourced from multiple references.[5][13]

As the data shows, the SF5 group's electron-withdrawing capability (σp = 0.68) surpasses that of the -CF3 group and is comparable to the nitro (-NO2) group.[5] This is primarily due to a very strong inductive effect (σI).[13] Unlike the -NO2 group, however, the SF5 group significantly increases lipophilicity (π = 1.23), a highly desirable combination in drug design.[5] Its steric volume is intermediate between the -CF3 and tert-butyl groups, allowing it to serve as a unique bioisosteric replacement.[5]

Reactivity of SF5-Substituted Aromatic Systems

When attached to an aromatic ring, the SF5 group profoundly alters the ring's reactivity towards both electrophiles and nucleophiles.

Electrophilic Aromatic Substitution (SEAr)

The SF5 group is strongly deactivating and meta-directing in electrophilic aromatic substitution (SEAr) reactions.[14] Its powerful electron-withdrawing nature depletes the π-system of electron density, making the ring less nucleophilic and thus less reactive towards electrophiles like the nitronium ion (NO2+) or halonium ions.[15] The attack of an electrophile is directed to the meta position, as the resonance structures for ortho and para attack place the positive charge of the intermediate carbocation (the sigma complex) adjacent to the destabilizing SF5 group.

Caption: SEAr on an SF5-substituted benzene ring favors meta substitution.

Nucleophilic Aromatic Substitution (SNAr)

Conversely, the SF5 group is a powerful activating group for nucleophilic aromatic substitution (SNAr).[4][16] For this reaction to occur, the aromatic ring must be electron-poor and possess a good leaving group (e.g., a halide).[17] The SF5 group activates the ring by stabilizing the negatively charged intermediate (the Meisenheimer complex) through its strong inductive and resonance effects, particularly when positioned ortho or para to the leaving group.[16][18] This stabilization lowers the activation energy for the reaction, facilitating the displacement of the leaving group by a nucleophile.[16]

Caption: SNAr is strongly activated by a para-SF5 substituent.

Reactivity in Aliphatic Systems

The influence of the SF5 group extends to aliphatic chemistry, where its primary mode of introduction is the radical addition of SF5Cl or SF5Br to alkenes and alkynes.[9]

-

Influence on Adjacent C-H Bonds: The strong electron-withdrawing nature of the SF5 group can increase the acidity of adjacent C-H bonds, though this effect is less pronounced than with carbonyl or nitro groups.

-

Stereochemical Control: The profound dipole moment and significant steric bulk of the SF5 group can be used to influence the stereochemistry of reactions at adjacent centers.[4][8] This has been demonstrated in reactions like the Staudinger reaction, where the SF5 group can direct the stereochemical outcome.[8]

Experimental Protocols: A Practical Example

To provide a practical context, the following is a representative protocol for the radical addition of SF5Cl to an alkene, a fundamental transformation in this field.

Protocol: Triethylborane-Mediated Radical Addition of SF5Cl to 1-Octene

Disclaimer: This protocol is for informational purposes only and should be performed by qualified personnel in a properly equipped laboratory with appropriate safety precautions. SF5Cl is a toxic gas.

Materials:

-

1-Octene

-

Pentafluorosulfur chloride (SF5Cl)

-

Triethylborane (Et3B), 1.0 M solution in hexanes

-

Anhydrous dichloromethane (DCM)

-

Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Procedure:

-